

Application Note: Methyl 5-acetylsalicylate as an Impurity Reference Standard in Aspirin Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. The purity of aspirin is crucial for its safety and efficacy. During the synthesis of aspirin or due to its degradation, various impurities can be formed. One such potential impurity is **Methyl 5-acetylsalicylate**. The presence of impurities, even in trace amounts, can affect the stability and safety of the final drug product. Therefore, it is essential to have a reliable analytical method for the identification and quantification of these impurities.

This application note provides a detailed protocol for the use of **Methyl 5-acetylsalicylate** as an impurity reference standard for the quality control of aspirin. It includes the synthesis of the reference standard and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification in aspirin samples.

Chemical Information



Compound	Structure	Chemical Name	Molecular Formula	Molecular Weight	CAS Number
Aspirin		2- (acetyloxy)be nzoic acid	C9H8O4	180.16 g/mol	50-78-2
Methyl 5- acetylsalicylat e		methyl 5- acetyl-2- hydroxybenz oate	C10H10O4	194.18 g/mol	16475-90- 4[1][2][3]

Experimental Protocols Synthesis of Methyl 5-acetylsalicylate Reference Standard

A plausible synthesis route for **Methyl 5-acetylsalicylate** involves the Friedel-Crafts acylation of methyl salicylate.[4]

Materials:

- · Methyl salicylate
- · Acetyl chloride
- Aluminum chloride (anhydrous)
- Tetrachloroethylene
- Ice
- Water
- Saturated aqueous sodium bicarbonate solution
- Hexane



Standard laboratory glassware and equipment

Procedure:

- In a flask, dissolve methyl salicylate in tetrachloroethylene and cool the solution in an ice bath.
- Separately, prepare a solution of acetyl chloride in tetrachloroethylene.
- Slowly add the acetyl chloride solution to the chilled methyl salicylate solution.
- Gradually add anhydrous aluminum chloride to the mixture while keeping the temperature below 25°C.
- Stir the reaction mixture at 25°C for 4 hours.
- Pour the reaction mixture into ice water to quench the reaction.
- Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution.
- Dry the organic layer and evaporate the solvent.
- Crystallize the resulting residual oil from hexane to obtain Methyl 5-acetylsalicylate.
- Confirm the identity and purity of the synthesized standard using techniques such as NMR,
 Mass Spectrometry, and melting point determination. The reported melting point is 62-64 °C.
 [2]

HPLC Method for Quantification of Methyl 5acetylsalicylate in Aspirin

This protocol describes a reverse-phase HPLC method for the separation and quantification of **Methyl 5-acetylsalicylate** in aspirin drug substance or product.

Chromatographic Conditions:



Parameter	Value
Column	C18, 4.6 mm x 150 mm, 5 μm particle size
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	237 nm
Run Time	10 minutes

Preparation of Solutions:

- Diluent: Acetonitrile: Water (50:50, v/v)
- Standard Stock Solution (Aspirin): Accurately weigh and dissolve about 50 mg of Aspirin
 USP Reference Standard in 50 mL of diluent to obtain a concentration of 1000 μg/mL.
- Standard Stock Solution (**Methyl 5-acetylsalicylate**): Accurately weigh and dissolve about 10 mg of **Methyl 5-acetylsalicylate** Reference Standard in 100 mL of diluent to obtain a concentration of 100 μg/mL.
- Standard Solution: Prepare a working standard solution containing 100 μg/mL of Aspirin and 1 μg/mL of Methyl 5-acetylsalicylate by appropriately diluting the stock solutions with the diluent.
- Sample Solution: Accurately weigh and dissolve a quantity of powdered aspirin tablets or aspirin drug substance in the diluent to obtain a final theoretical concentration of 1000 μg/mL of aspirin. Sonicate for 10 minutes and filter through a 0.45 μm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed.



Specificity

Specificity was demonstrated by the separation of the **Methyl 5-acetylsalicylate** peak from the main aspirin peak and any other potential impurities. Forced degradation studies were performed on aspirin to ensure that the degradation products do not interfere with the quantification of **Methyl 5-acetylsalicylate**.

Forced Degradation Conditions:

- Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
- Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
- Thermal Degradation: 105°C for 24 hours.[6]
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing **Methyl 5-acetylsalicylate** at different concentrations.

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.1	1250
0.5	6300
1.0	12450
1.5	18700
2.0	25100

Linearity Results:

• Correlation Coefficient (r²): 0.9995



• Linearity Range: 0.1 - 2.0 μg/mL

Accuracy

The accuracy of the method was determined by spiking a known amount of **Methyl 5- acetylsalicylate** into a placebo and the aspirin sample at three different concentration levels.

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
50%	0.5	0.49	98.0
100%	1.0	1.01	101.0
150%	1.5	1.48	98.7

Precision

Precision was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Study	Concentration (µg/mL)	Peak Area (%RSD, n=6)
Repeatability	1.0	0.8%
Intermediate Precision	1.0	1.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value
LOD	0.03 μg/mL
LOQ	0.1 μg/mL



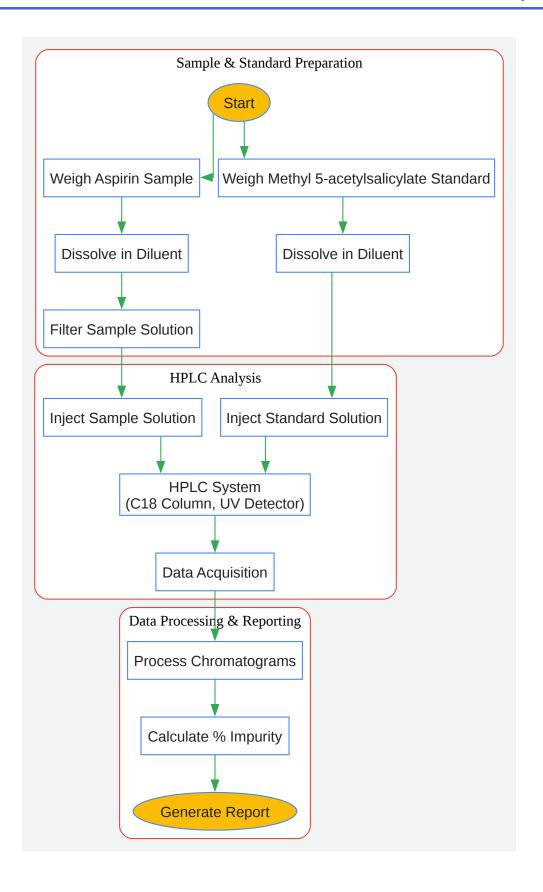
Sample Analysis Results

The validated method was used to analyze three different batches of commercially available aspirin tablets.

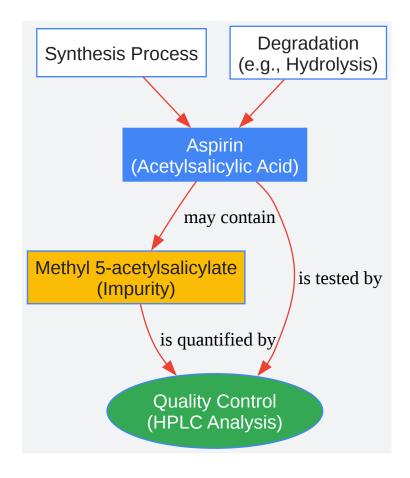
Sample Batch	Aspirin Content (mg/tablet)	Methyl 5-acetylsalicylate (%)
Batch A	99.8	0.08
Batch B	101.2	0.12
Batch C	98.9	Not Detected

Visualizations









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